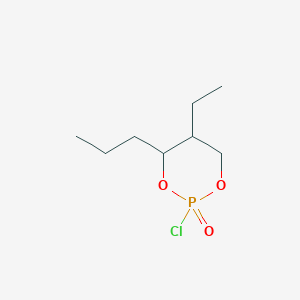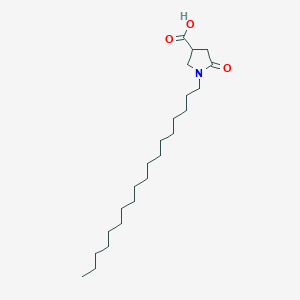
2-(Hydroxymethyl)-2-methylpentanal
Descripción general
Descripción
2-(Hydroxymethyl)-2-methylpentanal, also known as HMMPA, is a chemical compound that is widely used in scientific research. It is a colorless liquid with a molecular formula of C7H14O2 and a molecular weight of 130.19 g/mol. HMMPA is an aldehyde compound that is commonly used as a building block in the synthesis of various organic molecules.
Mecanismo De Acción
The mechanism of action of 2-(Hydroxymethyl)-2-methylpentanal is not well understood. However, it is believed to act as a nucleophile in various chemical reactions. 2-(Hydroxymethyl)-2-methylpentanal is also known to undergo various chemical reactions such as oxidation, reduction, and condensation reactions.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of 2-(Hydroxymethyl)-2-methylpentanal. However, it is known to be a mild irritant to the skin and eyes. It is also known to be toxic when ingested or inhaled.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-(Hydroxymethyl)-2-methylpentanal in lab experiments include its high reactivity and its ability to act as a building block in the synthesis of various organic molecules. However, the limitations of using 2-(Hydroxymethyl)-2-methylpentanal include its toxicity and its potential to cause skin and eye irritation.
Direcciones Futuras
There are several future directions for the use of 2-(Hydroxymethyl)-2-methylpentanal in scientific research. One possible direction is the development of new synthetic routes for the production of 2-(Hydroxymethyl)-2-methylpentanal. Another possible direction is the use of 2-(Hydroxymethyl)-2-methylpentanal in the development of new materials and in the production of polymers. Additionally, the use of 2-(Hydroxymethyl)-2-methylpentanal in the synthesis of pharmaceuticals and agrochemicals may also be an area of future research.
Aplicaciones Científicas De Investigación
2-(Hydroxymethyl)-2-methylpentanal is widely used in scientific research as a building block in the synthesis of various organic molecules. It is commonly used in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. 2-(Hydroxymethyl)-2-methylpentanal is also used in the development of new materials and in the production of polymers.
Propiedades
Número CAS |
1634-71-5 |
|---|---|
Nombre del producto |
2-(Hydroxymethyl)-2-methylpentanal |
Fórmula molecular |
C7H14O2 |
Peso molecular |
130.18 g/mol |
Nombre IUPAC |
2-(hydroxymethyl)-2-methylpentanal |
InChI |
InChI=1S/C7H14O2/c1-3-4-7(2,5-8)6-9/h5,9H,3-4,6H2,1-2H3 |
Clave InChI |
FKNUYPBTCINVEP-UHFFFAOYSA-N |
SMILES |
CCCC(C)(CO)C=O |
SMILES canónico |
CCCC(C)(CO)C=O |
Sinónimos |
2-Hydroxymethyl-2-methylpentanal |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2Z)-2-hydroxyimino-2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazol-4-yl]acetic Acid](/img/structure/B161115.png)
![Octyl 3-(3-(2H-benzo[d][1,2,3]triazol-2-yl)-5-(tert-butyl)-4-hydroxyphenyl)propanoate](/img/structure/B161117.png)

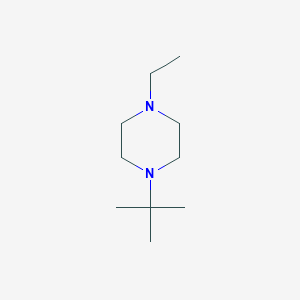


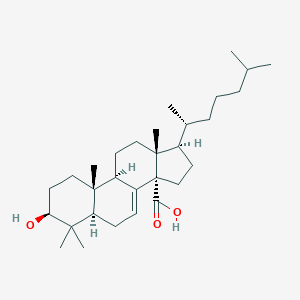

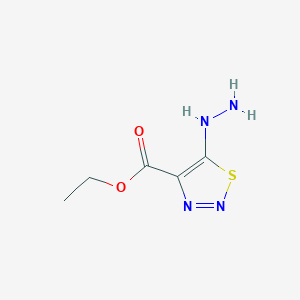
![1,2,3,4-Tetrahydropyrido[1,2-a]benzimidazol-2-ol](/img/structure/B161142.png)
